Steroid Sulfatase Substrate Affinity: 1.7-Fold Higher Affinity of E2S Over Estrone Sulfate
In a direct head-to-head kinetic study using rat testis steroid sulfatase, 17β-estradiol-3-sulfate (E2S) demonstrated a Michaelis constant (Km) of 1.2 × 10⁻⁵ M/L, compared to estrone sulfate (E1S) with a Km of 2 × 10⁻⁵ M/L [1]. This represents a 1.7-fold higher apparent affinity of the sulfatase enzyme for E2S relative to E1S. The study further ranked substrate cleavage facility as: pregnenolone sulfate (Km = 0.3 × 10⁻⁵ M/L) > 5-androsten-17β-ol-3β-sulfate (Km = 0.5 × 10⁻⁵ M/L) > 17β-estradiol-3-sulfate (Km = 1.2 × 10⁻⁵ M/L) > estrone sulfate (Km = 2 × 10⁻⁵ M/L) > 17β-acetyl-5-androstene-3β-sulfate (Km = 3 × 10⁻⁵ M/L) [1].
| Evidence Dimension | Steroid sulfatase Michaelis constant (Km) for substrate cleavage |
|---|---|
| Target Compound Data | Km = 1.2 × 10⁻⁵ M/L (17β-estradiol-3-sulfate) |
| Comparator Or Baseline | Km = 2 × 10⁻⁵ M/L (estrone sulfate) |
| Quantified Difference | 1.7-fold higher apparent affinity (lower Km) for E2S relative to E1S |
| Conditions | Rat testis tissue homogenate steroid sulfatase assay; substrates ranked by competitive cleavage kinetics |
Why This Matters
Researchers studying STS-mediated prodrug activation or tissue-specific estrogen regeneration should use E2S rather than E1S when the experimental goal is to model the higher-affinity substrate, as the 1.7-fold Km difference translates to measurably different activation rates at physiologically relevant, low-micromolar substrate concentrations.
- [1] Notation AD, Ungar F. Rat testis steroid sulfatase: 2. Kinetic study. Steroids. 1969 Aug;14(2):151-159. doi:10.1016/0039-128X(69)90030-0. View Source
